An In-depth Technical Guide to cis-4-Hepten-1-ol: Properties, Synthesis, and Analysis
An In-depth Technical Guide to cis-4-Hepten-1-ol: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Hepten-1-ol, also known as (Z)-4-hepten-1-ol, is an unsaturated fatty alcohol. Its chemical structure, featuring a cis-double bond and a primary alcohol functional group, imparts unique physical and chemical properties that make it a valuable molecule in various scientific and industrial fields. This technical guide provides a comprehensive overview of the core chemical and physical properties of cis-4-Hepten-1-ol, detailed experimental protocols for its synthesis and analysis, and logical workflows to aid in its practical application.
Chemical and Physical Properties
The distinct chemical and physical characteristics of cis-4-Hepten-1-ol are summarized in the table below. These properties are crucial for its application in organic synthesis, as well as in the fragrance and flavor industries.
| Property | Value | Reference |
| IUPAC Name | (4Z)-Hept-4-en-1-ol | |
| Synonyms | cis-4-Hepten-1-ol, (Z)-4-Heptenol | |
| CAS Number | 6191-71-5 | [1] |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Odor | Green, fruity | |
| Boiling Point | 78 °C at 23 mmHg | [2] |
| Density | 0.850 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.445 | [2] |
| Solubility | Soluble in alcohol; insoluble in water | [3] |
| Flash Point | 73.9 °C (165.0 °F) |
Experimental Protocols
Synthesis of cis-4-Hepten-1-ol via Reduction of cis-4-Heptenal
A common and effective method for the synthesis of cis-4-Hepten-1-ol is the reduction of the corresponding aldehyde, cis-4-heptenal, using a mild reducing agent such as sodium borohydride (NaBH₄).[4][5] This method is favored for its high selectivity, as NaBH₄ typically does not reduce the carbon-carbon double bond.[4]
Materials:
-
cis-4-Heptenal
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol/THF)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-4-heptenal (1 equivalent) in methanol (or another suitable solvent like ethanol or THF) and cool the solution to 0 °C in an ice bath.[6]
-
Slowly add sodium borohydride (1.2 equivalents) to the stirred solution in small portions, maintaining the temperature at 0 °C.[6]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).[6]
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or 1N HCl at 0 °C to decompose the excess NaBH₄.[6]
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude cis-4-Hepten-1-ol.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Analytical Characterization
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of cis-4-Hepten-1-ol and identifying any potential impurities.
-
Sample Preparation: Dilute a small amount of the synthesized cis-4-Hepten-1-ol in a volatile solvent such as dichloromethane or diethyl ether.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar capillary column, such as one with a 5% phenyl polydimethylsiloxane stationary phase (e.g., HP-5), is suitable for separating volatile organic compounds.[1]
-
Carrier Gas: Helium or nitrogen.[1]
-
Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/minute to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection: 1 µL of the diluted sample is injected in split mode.[1]
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, with a scan range of m/z 40-400.[7]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of cis-4-Hepten-1-ol.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[1]
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the olefinic protons of the cis-double bond, the protons adjacent to the hydroxyl group, and the aliphatic protons. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).[1]
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the olefinic carbons and the carbon bearing the hydroxyl group having characteristic chemical shifts. The CDCl₃ solvent peak at ~77 ppm can be used as a reference.[7]
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: As cis-4-Hepten-1-ol is a liquid, the spectrum can be obtained directly using the Attenuated Total Reflectance (ATR) technique.[3][9][10] A small drop of the neat liquid is placed on the ATR crystal.[10] Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).[9]
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[9]
-
Expected Absorptions:
-
A broad O-H stretching band around 3300-3400 cm⁻¹ is characteristic of the alcohol functional group.
-
C-H stretching bands for the sp² and sp³ hybridized carbons will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
A C=C stretching absorption for the cis-double bond will be observed around 1650 cm⁻¹.
-
A strong C-O stretching band will be present in the 1260-1000 cm⁻¹ region.
-
Logical Workflow and Visualization
The following diagram illustrates the general workflow for the synthesis and subsequent analysis of cis-4-Hepten-1-ol.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228) [hmdb.ca]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. rsc.org [rsc.org]
- 8. m.chemsoon.com.cn [m.chemsoon.com.cn]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
